molecular formula C12H17BN2O2 B13709503 (1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester

(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester

Cat. No.: B13709503
M. Wt: 232.09 g/mol
InChI Key: WJGHILVIOUELLT-UHFFFAOYSA-N
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Description

(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in various chemical reactions, especially in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester typically involves the reaction of (1-Methyl-5-imidazolyl)ethyne with pinacolborane. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boronic ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which (1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-5-imidazolyl)ethynylboronic Acid Pinacol Ester is unique due to the presence of the imidazolyl group, which imparts specific electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the imidazolyl group can participate in additional interactions .

Properties

Molecular Formula

C12H17BN2O2

Molecular Weight

232.09 g/mol

IUPAC Name

1-methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]imidazole

InChI

InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-9-15(10)5/h8-9H,1-5H3

InChI Key

WJGHILVIOUELLT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CN=CN2C

Origin of Product

United States

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